Cas no 1540468-59-4 (N-2-(2-bromoethoxy)ethylacetamide)

N-2-(2-bromoethoxy)ethylacetamide is a bromoalkyl acetamide derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a bromoethoxy group and an acetamide moiety, making it a versatile building block for nucleophilic substitution reactions. The compound is particularly useful in the preparation of functionalized polymers, bioactive molecules, and crosslinking agents due to its reactive bromine atom and amide functionality. It offers advantages in controlled functionalization and derivatization, enabling precise modifications in target molecules. The product is typically handled under inert conditions to preserve reactivity and stability. Its solubility in common organic solvents facilitates its use in synthetic workflows.
N-2-(2-bromoethoxy)ethylacetamide structure
1540468-59-4 structure
Product Name:N-2-(2-bromoethoxy)ethylacetamide
CAS No:1540468-59-4
MF:C6H12BrNO2
MW:210.068981170654
MDL:MFCD24167432
CID:4604845
PubChem ID:112756135
Update Time:2025-06-08

N-2-(2-bromoethoxy)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2-bromoethoxy)ethyl]acetamide
    • N-2-(2-bromoethoxy)ethylacetamide
    • MDL: MFCD24167432
    • Inchi: 1S/C6H12BrNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9)
    • InChI Key: SNZFTGWTTWWKHN-UHFFFAOYSA-N
    • SMILES: C(NCCOCCBr)(=O)C

N-2-(2-bromoethoxy)ethylacetamide Security Information

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Additional information on N-2-(2-bromoethoxy)ethylacetamide

Introduction to N-2-(2-bromoethoxy)ethylacetamide (CAS No. 1540468-59-4)

N-2-(2-bromoethoxy)ethylacetamide, with the chemical identifier CAS No. 1540468-59-4, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This molecule, characterized by its unique structural features, presents a promising candidate for various applications, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic pathways.

The structure of N-2-(2-bromoethoxy)ethylacetamide consists of an acetamide moiety linked to a bromoethoxy group. This configuration suggests potential utility in medicinal chemistry due to the presence of both polar and non-polar functional groups, which can influence its solubility, reactivity, and biological activity. The bromoethoxy substituent, in particular, is a key feature that may facilitate further chemical modifications, making it a versatile building block for drug discovery efforts.

In recent years, there has been a growing interest in the development of molecules that can modulate biological processes at the molecular level. N-2-(2-bromoethoxy)ethylacetamide has been explored in several research studies for its potential role in inhibiting specific enzymatic targets and interacting with biological receptors. Its ability to engage with these targets makes it a valuable compound for preclinical studies aimed at identifying new therapeutic agents.

One of the most compelling aspects of N-2-(2-bromoethoxy)ethylacetamide is its potential application in the synthesis of small-molecule inhibitors. Researchers have leveraged its structural framework to develop derivatives that exhibit enhanced potency and selectivity against various disease-related targets. For instance, studies have shown that modifications to the acetamide group can significantly alter the pharmacokinetic properties of the compound, improving its bioavailability and reducing off-target effects.

The bromine atom in N-2-(2-bromoethoxy)ethylacetamide also plays a crucial role in its reactivity. This halogen can participate in various chemical transformations, including cross-coupling reactions, which are widely used in organic synthesis. Such reactions allow for the introduction of additional functional groups or the attachment of other molecules, expanding the compound's utility in drug design and development.

Recent advancements in computational chemistry have further enhanced the understanding of N-2-(2-bromoethoxy)ethylacetamide's properties. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing experiments and optimizing synthetic routes, ultimately leading to more efficient drug discovery processes.

The pharmaceutical industry has been particularly interested in exploring N-2-(2-bromoethoxy)ethylacetamide for its potential use in treating neurological disorders. Preliminary research suggests that derivatives of this compound may interact with neurotransmitter receptors, offering a novel approach to modulate neural activity. Such findings are exciting and warrant further investigation into its therapeutic potential.

Moreover, the environmental impact of drug development has prompted researchers to consider sustainable synthetic routes for compounds like N-2-(2-bromoethoxy)ethylacetamide. Green chemistry principles have been applied to minimize waste and reduce energy consumption during production. These efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.

In conclusion, N-2-(2-bromoethoxy)ethylacetamide (CAS No. 1540468-59-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry innovation.

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